ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate
Description
Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate (CAS: 400085-66-7) is a tetrazole-based compound with a molecular weight of 391.28 g/mol . Its structure comprises:
- A 1H-tetrazole ring substituted at the 1-position with a 2,4-dichloro-5-isopropoxyphenyl group.
- A sulfanyl bridge connecting the tetrazole’s 5-position to an ethyl acetate moiety.
The dichloro and isopropoxy substituents on the phenyl ring enhance lipophilicity and may influence biological activity or metabolic stability.
Properties
IUPAC Name |
ethyl 2-[1-(2,4-dichloro-5-propan-2-yloxyphenyl)tetrazol-5-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N4O3S/c1-4-22-13(21)7-24-14-17-18-19-20(14)11-6-12(23-8(2)3)10(16)5-9(11)15/h5-6,8H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAAJEYNYPTFNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The compound's chemical structure is characterized by a tetraazole ring and a dichloro-isopropoxyphenyl moiety. Its molecular formula is with a molecular weight of approximately 391.27 g/mol .
Antimicrobial Activity
Recent studies have indicated that derivatives of tetraazole compounds exhibit notable antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains and fungi. The presence of the tetraazole ring is crucial for enhancing the antimicrobial activity through mechanisms such as disruption of microbial cell membranes .
Anticancer Potential
Tetraazole derivatives have been investigated for their anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. In vitro studies have demonstrated that compounds with similar structures can inhibit key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
The anti-inflammatory properties of tetraazole derivatives are also noteworthy. Compounds similar to this compound have been shown to reduce inflammation markers in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various tetraazole derivatives against common pathogens. This compound was tested alongside established antibiotics. Results indicated a significant zone of inhibition against Gram-positive bacteria such as Staphylococcus aureus .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Ethyl 2-{[...]} | 18 | Staphylococcus aureus |
| Control (Amoxicillin) | 20 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was evaluated for its effects on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability and induced apoptosis .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 10 | 80 | 10 |
| 50 | 50 | 30 |
| 100 | 25 | 60 |
Comparison with Similar Compounds
Core Heterocycle Variations
The tetrazole ring in the target compound distinguishes it from analogs with triazole or thiadiazole cores:
Key Observations :
Functional Group Variations
The acetate ester in the target compound contrasts with acetamide or carboxylic acid derivatives:
Key Observations :
Comparative Reactivity :
- Electron-Withdrawing Substituents : The dichloro and isopropoxy groups on the phenyl ring may slow electrophilic substitution reactions compared to electron-donating substituents (e.g., methoxy in ) .
- Steric Effects : Bulky isopropoxy groups could hinder access to the tetrazole’s reactive sites, influencing regioselectivity in further modifications.
Q & A
Basic Research Questions
Q. How can the synthesis of ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate be optimized for higher yields?
- Methodological Answer : Optimize reaction parameters such as solvent polarity, stoichiometry of reagents (e.g., hydrazine hydrate in ethanol), and reflux duration. Monitor progress via TLC using a 7:3 chloroform:methanol ratio to confirm intermediate formation . Adjust purification steps (e.g., ice-water precipitation) to minimize byproducts.
Q. What analytical techniques are critical for verifying the purity and structure of this compound?
- Methodological Answer : Use a combination of H/C NMR for functional group verification, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC with UV detection for purity assessment. Cross-validate results with elemental analysis to ensure stoichiometric consistency .
Q. Which purification methods are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Employ recrystallization in ethanol-water systems or column chromatography with silica gel (eluent: ethyl acetate/hexane gradients). For complex mixtures, consider membrane-based separation technologies to isolate polar byproducts .
Advanced Research Questions
Q. How can mechanistic insights into the formation of the tetrazole-sulfanyl linkage be obtained?
- Methodological Answer : Perform kinetic studies using in situ FTIR to track intermediate formation. Combine density functional theory (DFT) calculations to model transition states and reaction pathways. Validate hypotheses via isotopic labeling (e.g., N in hydrazine) to trace nitrogen incorporation .
Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?
- Methodological Answer : Optimize crystal growth via solvent diffusion (e.g., dichloromethane/hexane). Use single-crystal X-ray diffraction with high-resolution detectors (Cu-Kα radiation) and refine data with software like SHELXL. Compare bond lengths and angles to analogous structures (e.g., [1-(4-hydroxyphenyl)-tetrazole derivatives) to validate geometry .
Q. How can contradictory data on the compound’s solubility and stability across studies be reconciled?
- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO) and protic (e.g., methanol) solvents under controlled humidity/temperature. Use accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products. Cross-reference experimental conditions (e.g., solvent grade, storage protocols) to isolate variables .
Q. What computational approaches predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer : Apply molecular docking simulations to assess interactions with catalytic sites (e.g., transition metals). Use QSAR models to correlate electronic properties (HOMO/LUMO energies) with observed reactivity. Validate predictions via small-scale catalytic trials under inert atmospheres .
Methodological Frameworks
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
- Methodological Answer : Synthesize derivatives with modifications to the isopropoxyphenyl or sulfanyl groups. Test biological/pharmacological activity in vitro (e.g., enzyme inhibition assays) and correlate results with steric/electronic parameters (e.g., Hammett constants). Use multivariate analysis to identify dominant SAR factors .
Q. What protocols ensure reproducibility in scaled-up synthesis for collaborative studies?
- Methodological Answer : Document reaction parameters (e.g., stirring rate, heating uniformity) and use process control tools (e.g., PAT—Process Analytical Technology) for real-time monitoring. Share raw analytical data (NMR, HPLC chromatograms) via open-access repositories to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
